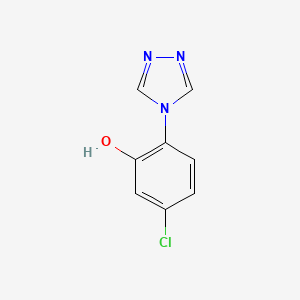
5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 5th position and a triazolyl group at the 2nd position of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Phenol: The final step involves coupling the triazole ring with a phenol derivative under suitable conditions, such as in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Antimicrobial Agents: Exhibits potential antimicrobial activity against various pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly antifungal and anticancer agents.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Dye Industry: Employed in the production of dyes and pigments.
作用机制
The mechanism of action of 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Disruption of Cellular Processes: In antimicrobial applications, it disrupts essential cellular processes in pathogens, leading to their death.
相似化合物的比较
- 5-Chloro-2-(3-chloromethyl-4H-1,2,4-triazol-4-yl)phenyl ketone
- 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
Comparison:
- Structural Differences: While these compounds share the triazole and chloro groups, their additional substituents (e.g., chloromethyl or methyl groups) lead to different chemical properties and reactivities.
- Unique Properties: 5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is unique due to its phenolic hydroxyl group, which imparts distinct reactivity and potential for hydrogen bonding, influencing its biological activity and solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
5-Chloro-2-(4H-1,2,4-triazol-4-yl)phenol is a compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a phenolic ring substituted with a chloro group and a triazole moiety. The presence of the triazole ring is significant as it contributes to the compound's ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against a range of bacteria and fungi.
The mechanism by which this compound exerts its antimicrobial effects primarily involves:
- Inhibition of Cell Wall Synthesis : The triazole ring interacts with enzymes involved in cell wall synthesis, disrupting bacterial growth.
- Membrane Disruption : It may also affect the integrity of microbial membranes, leading to cell lysis.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of triazole compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, this compound was found to have minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
- Antifungal Activity : Research has shown that this compound can inhibit the growth of various fungal strains, including Candida species. Its ability to disrupt ergosterol biosynthesis is crucial for its antifungal action .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties .
Research Findings
- Cell Line Studies : In vitro studies on cancer cell lines have indicated that this compound can induce apoptosis in certain types of cancer cells. The underlying mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Comparative Biological Activity
A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol | Fluorine instead of chlorine | Antifungal and antibacterial |
| 3-Amino-5-fluoro-1H-pyrazole | Pyrazole ring instead of triazole | Anticancer |
| This compound | Chlorine at position 5 | Antimicrobial and potential anticancer |
属性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
5-chloro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-7(8(13)3-6)12-4-10-11-5-12/h1-5,13H |
InChI 键 |
HAFGLLBOLFHTQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)O)N2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















